![molecular formula C17H20ClN3O B2409558 2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide CAS No. 1448052-11-6](/img/structure/B2409558.png)
2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide, also known as CTIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. CTIM is a potent and selective antagonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin.
Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand-Protein Interactions
A study explored the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including compounds with structures similar to the one . These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activities and intramolecular interactions were investigated. Molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1), where one compound showed the best binding affinity, indicating its potential in ligand-protein interaction studies (Mary et al., 2020).
Neuroprotection Against Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to the chemical structure , was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in infected mice. This suggests its potential for neuroprotective applications (Ghosh et al., 2008).
Building Blocks for Novel Heterocycles
The chemistry of 2-aminothiophenol, a compound with a structural motif similar to the one , was utilized to synthesize several novel heterocyclic compounds. This study highlights the potential of such compounds as precursors in the synthesis of a variety of heterocyclic structures, demonstrating their versatility in organic synthesis and potential applications in developing new therapeutic agents or material science applications (El-Shaieb, 2007).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21-16-9-5-3-7-13(16)15(20-21)11-19-17(22)10-12-6-2-4-8-14(12)18/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGONIAAXYPYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

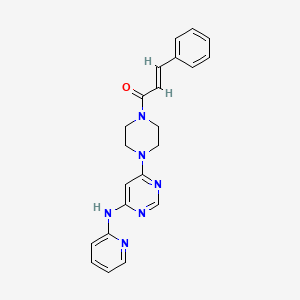
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)
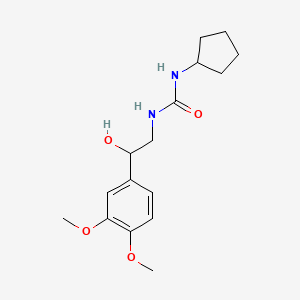
![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)
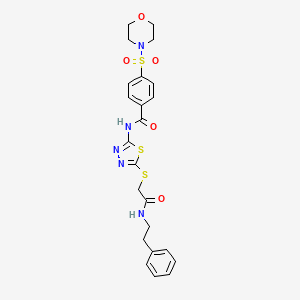
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)
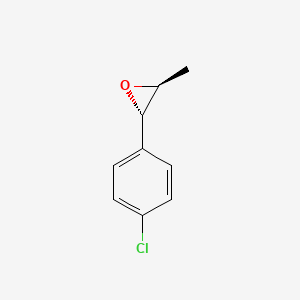
![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)
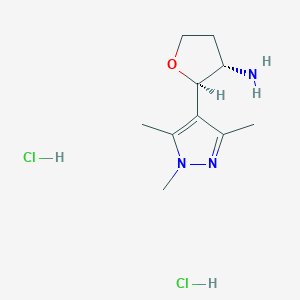
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)